molecular formula C12H7ClN2O B14506791 8-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-93-7

8-Chlorooxepino[2,3-B]quinoxaline

Cat. No.: B14506791
CAS No.: 62911-93-7
M. Wt: 230.65 g/mol
InChI Key: AKIFSIGPEHTGKW-UHFFFAOYSA-N
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Description

8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound featuring a fused oxepine (a seven-membered oxygen-containing ring) and quinoxaline system, with a chlorine substituent at the 8-position.

Properties

CAS No.

62911-93-7

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

8-chlorooxepino[2,3-b]quinoxaline

InChI

InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H

InChI Key

AKIFSIGPEHTGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Features

The chlorine substituent in 8-Chlorooxepino[2,3-B]quinoxaline likely influences its electronic properties and reactivity. For comparison:

  • Indolo[2,3-b]quinoxaline: Contains a fused indole ring (C14H9N3, MW 219.24) and exhibits planar aromaticity, with substituents like fluorine or triazole groups enhancing bioactivity .
  • Pyrrolo[2,3-b]quinoxaline: Found in antibiotics (e.g., echinomycin), this scaffold features a pyrrole ring fused to quinoxaline, contributing to DNA-binding properties .
  • 2,3-Dichloroquinoxaline (C8H4Cl2N2, MW 199.04): The chlorine atoms at positions 2 and 3 increase electrophilicity, making it a precursor for cross-coupling reactions .

Table 1: Molecular Comparison of Selected Quinoxaline Derivatives

Compound Molecular Formula Molecular Weight Key Substituents
This compound* Not reported Not reported Cl at position 8
6H-Indolo[2,3-b]quinoxaline C14H9N3 219.24 Fused indole ring
2,3-Dichloroquinoxaline C8H4Cl2N2 199.04 Cl at positions 2, 3
Pyrrolo[2,3-b]quinoxaline C10H7N3 169.18 Fused pyrrole ring

*Structural inferences based on naming conventions; specific data unavailable in evidence.

Photochemical and Electronic Properties

  • Absorption Maxima: Indolo[2,3-b]quinoxaline derivatives absorb in the UV-vis range (λmax 386–409 nm), with electron-donating groups (e.g., -OCH3) red-shifting absorption .
  • HOMO/LUMO Levels: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has a HOMO energy of -5.2 eV and a band gap of 2.8 eV, ideal for optoelectronic applications . The oxepine ring in this compound may alter these properties due to its oxygen atom and ring strain.

Table 2: Photochemical Properties of Quinoxaline Derivatives

Compound λmax (nm) HOMO (eV) Band Gap (eV)
IQCH3 (6-methyl-indoloquinoxaline) 405 -5.1 2.9
IQPh (6-phenyl derivative) 396 -5.3 3.0
This compound* N/A N/A N/A

*Data inferred from structural analogs .

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